3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one
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Description
3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a hydroxymethyl group and a benzimidazole group. Hydroxymethylation is a simple chemical reaction that can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs . Benzimidazole derivatives have been shown to have a wide range of biological activities, including antibacterial properties .
Mode of action
Benzimidazole derivatives may act by inhibiting the synthesis of bacterial proteins, although the exact mechanism can vary depending on the specific compound .
Biochemical pathways
Hydroxymethyl derivatives can influence a variety of biochemical pathways, depending on the parent drug .
Pharmacokinetics
The introduction of a hydroxymethyl group can increase the water solubility of poorly soluble drugs, which could potentially improve bioavailability .
Result of action
Hydroxymethyl derivatives can result in more active compounds than the parent drug .
Properties
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]-1-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-12-17-18-14-8-4-5-9-15(14)19(17)11-10-16(21)13-6-2-1-3-7-13/h1-9,20H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUPYONKJXQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.